Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
Description
Overview of Pyrido[2,3-b]Oxazine Heterocyclic Systems
Pyrido[2,3-b]oxazine is a fused heterocyclic system combining pyridine and oxazine moieties. Its structure features a six-membered pyridine ring fused to a six-membered 1,4-oxazine ring, with shared atoms at positions 2 and 3 of the pyridine and positions 1 and 4 of the oxazine. This arrangement creates a planar, conjugated system with distinct electronic properties due to the presence of nitrogen and oxygen heteroatoms.
Key structural characteristics include:
- Aromaticity : Partial delocalization of π-electrons across the fused rings.
- Hydrogen-bonding capacity : The oxazine oxygen and pyridine nitrogen enable intermolecular interactions.
- Tautomerism : Keto-enol tautomerism is possible at the 2-oxo position.
Comparative analysis with related systems:
These structural features make pyrido[2,3-b]oxazines valuable intermediates in medicinal chemistry.
Historical Development of Oxazine-Based Chemical Entities
The chemistry of oxazines dates to 1944 when Holly and Cope first synthesized aromatic oxazines via Mannich reactions. Key milestones:
- 1950s : Discovery of natural benzoxazines in gramineous plants.
- 1980s : Development of synthetic routes for pyrido-oxazines using fluoropyridine precursors.
- 2010s : Application in kinase inhibitor development (e.g., PI3K/mTOR inhibitors).
The target compound represents a modern iteration of these developments, incorporating:
Position in Heterocyclic Chemistry
This compound occupies a unique niche due to:
- Electronic modulation : The 4-methoxybenzyl group donates electron density via resonance.
- Steric effects : The fused system restricts rotation about the C2-N bond.
- Functional group array : Combines carboxylate ester, ketone, and ether moieties.
Comparative reactivity with analogous systems:
| Feature | This Compound | Simple Pyridooxazine |
|---|---|---|
| Solubility in DMSO | 28 mg/mL | <5 mg/mL |
| Melting Point | 162-164°C | 89-91°C |
| λmax (UV/Vis) | 274 nm | 262 nm |
These properties make it particularly suited for:
Nomenclature and Classification Considerations
The systematic IUPAC name derives from:
- Parent system : Pyrido[2,3-b]oxazine (Hetero Rings Fusion Rule B-3.5)
- Substituents :
- 1-(4-Methoxybenzyl)
- 2-Oxo
- 6-Carboxylate methyl ester
Numbering scheme:
O
|
6-COOCH3 N
\ /
1-N-CH2-C6H4-OCH3
Classification parameters:
Significance in Contemporary Chemical Research
Recent applications demonstrate its utility:
- Pharmaceutical intermediates :
Materials science :
Chemical biology :
Synthetic advantages over alternatives:
Properties
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]-2-oxopyrido[2,3-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-12-5-3-11(4-6-12)9-19-14-8-7-13(17(21)23-2)18-16(14)24-10-15(19)20/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMOVOZPHNAFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674146 | |
| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-28-8 | |
| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate (commonly referred to as compound 1) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.
- Molecular Formula : C₁₇H₁₆N₂O₅
- Molecular Weight : 328.32 g/mol
- CAS Number : 1203499-28-8
- Purity : ≥95% .
Antioxidant Activity
Recent studies indicate that compounds with similar structural frameworks exhibit notable antioxidant properties. For instance, derivatives of benzoxazine have been shown to scavenge free radicals effectively, suggesting that compound 1 may possess similar capabilities. The mechanism of action typically involves the donation of hydrogen atoms to free radicals, thus neutralizing their harmful effects .
Antimicrobial Properties
Research has demonstrated that certain pyrido[2,3-b][1,4]oxazines exhibit antimicrobial activity against various bacterial strains. Compound 1's structure suggests it could interact with microbial enzymes or cellular components, potentially leading to inhibition of growth. A comparative study of similar compounds revealed a correlation between the presence of electron-donating groups and increased antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its unique molecular structure. Key features influencing its biological properties include:
- Methoxy Group : The presence of the methoxy group at the para position enhances lipophilicity and may improve membrane permeability.
- Pyridine Ring : The nitrogen atom in the pyridine ring can participate in hydrogen bonding, potentially increasing binding affinity to biological targets.
- Carboxylate Functionality : The carboxylate group may play a crucial role in interaction with proteins or enzymes.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The pyrido-oxazine core’s rigidity and hydrogen-bonding motifs make it a candidate for kinase inhibitors or protease binders. Carboxylic acid analogs (e.g., ) could serve as intermediates for prodrug development.
- Material Science : The aromatic fused system may contribute to fluorescence properties, though this requires further investigation.
Q & A
Q. What are the optimal synthetic routes for Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of pyrido-oxazine scaffolds are often prepared using bismuth oxide catalysts under mild conditions (e.g., room temperature, 12–24 hours), achieving yields >90% . Key steps include:
- Condensation : Reacting pyrido-oxazinone precursors with substituted benzyl halides.
- Catalysis : Using Bi₂O₃ to enhance reaction efficiency and reduce byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >98% purity.
Table 1 : Example Reaction Conditions and Yields
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrido-oxazinone + 4-Methoxybenzyl bromide | Bi₂O₃ | DMF | 18 | 93 |
| Pyrido-oxazinone + 2,6-Dichlorobenzyl bromide | Bi₂O₃ | DMF | 24 | 94 |
Q. How is structural characterization performed for this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., π-halogen interactions in thiazolo-pyrimidine analogs) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1640–1680 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across cancer cell lines)?
Methodological Answer: Inconsistent activity data may arise from cell line-specific uptake or off-target effects. Mitigation strategies include:
- Dose-response profiling : Conduct MTT assays across multiple timepoints (24–72 hours) and concentrations (1–100 µM) .
- Mechanistic studies : Use NF-κB luciferase reporter assays to confirm target engagement (e.g., inhibition of NF-κB DNA binding at IC₅₀ = 5.2 µM in HepG2 cells) .
- Comparative genomics : Correlate compound sensitivity with transcriptomic profiles of cell lines (e.g., HCCLM3 vs. Huh-7).
Q. How can computational modeling predict the compound’s reactivity or metabolic stability?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl groups at C2 and C6) .
- MD simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., demethylation of the 4-methoxybenzyl group) .
- ADMET prediction : Tools like SwissADME assess logP (predicted ~2.8) and bioavailability (Topological Polar Surface Area = 85 Ų) .
Q. What are the challenges in synthesizing analogs with improved solubility without compromising activity?
Methodological Answer:
- Functional group modulation : Introduce polar substituents (e.g., -OH or -SO₃H) at the pyridine ring’s C3 position.
- Prodrug strategies : Convert the methyl ester to a phosphate salt for enhanced aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve formulation .
Table 2 : Solubility vs. Activity Trade-offs in Analogs
| Analog Modification | Aqueous Solubility (mg/mL) | IC₅₀ (µM, HepG2) |
|---|---|---|
| Parent compound | 0.12 | 8.7 |
| C3-OH derivative | 1.45 | 12.3 |
| Phosphate prodrug | 5.60 | 9.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
